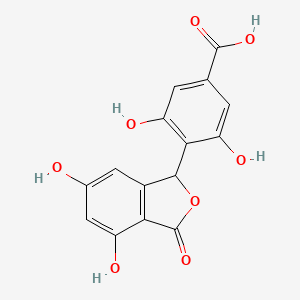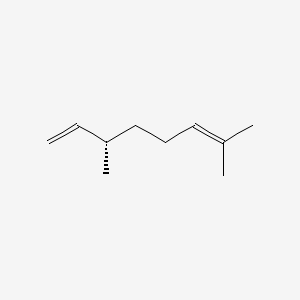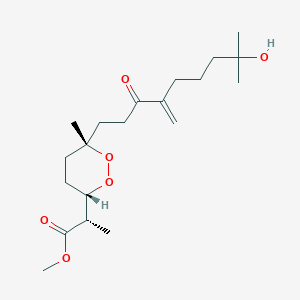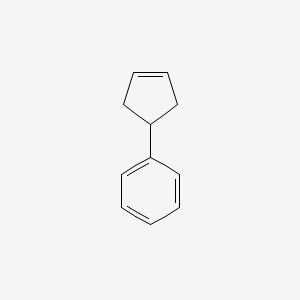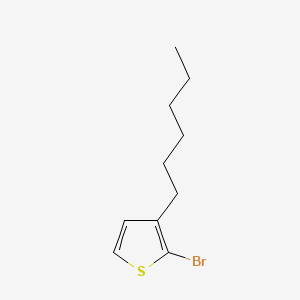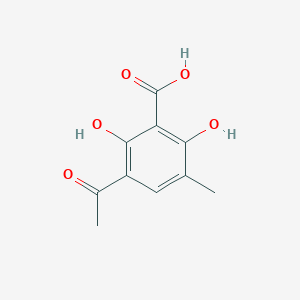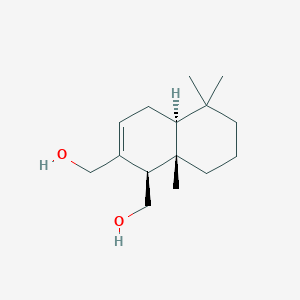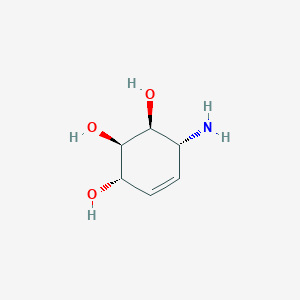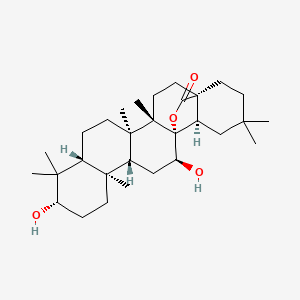
Oleanderolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanderolide is a natural product found in Cyclolepis genistoides and Nerium oleander with data available.
Applications De Recherche Scientifique
Cytotoxic and Na+/K+-ATP-ase Inhibitory Activity
Oleandrin, a significant constituent of Nerium oleander, demonstrates pronounced anticancer activity. The synthesis and testing of various androstenolone acetate derivatives, including oleandrin, have shown cytotoxic and Na+/K+-ATP-ase inhibitory activities. This underlines the complex nature of the relationship between these activities and their potential use in cancer treatment (Michalak et al., 2019).
Anticancer Properties
Cardenolides from Nerium oleander, including oleandrin, have shown anticancer activities. These compounds block the G2/M-phase or the S-phase in tumor cells, indicating their potential in cancer therapy. This aligns with traditional medicinal uses of Nerium oleander for cancer treatment (Rashan et al., 2011).
Enzyme Inhibitory and Antioxidant Activities
Oleander flower extracts, including oleandrin, have been studied for their enzyme inhibitory activities (cholinesterase, α-glucosidase, α-amylase, tyrosinase) and antioxidant properties. This suggests the potential of oleander in the development of drugs for diabetes, skin care, and other conditions (Balkan et al., 2018).
Antidiabetic Activity
The extracts from Nerium oleander, including oleandrin, have shown antidiabetic effects in animal models. These findings support traditional uses of oleander in ethnomedicinal systems and indicate its potential in glycemic control (Dey et al., 2019).
Role in Gut Microbiome
Oleander extracts, including oleandrin, have been linked to metabolic and immunological health benefits, potentially influenced by the gut microbiome. This highlights the importance of understanding the differential pharmaco-toxicological effects of oleander (Dey, 2020).
Water Purification
Studies on the use of Oleander plant tissues for adsorbing Methylene Blue dye from polluted water demonstrate its potential in environmental applications, particularly in water purification processes (Abu-El-Halawa et al., 2016).
Structural Properties and Detection Methods
Research on oleandrin's natural sources, structural properties, and detection methods contributes to understanding its pharmacokinetics and toxicology, which is crucial for its safe clinical applications (Zhai et al., 2022).
Propriétés
Nom du produit |
Oleanderolide |
|---|---|
Formule moléculaire |
C30H48O4 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-10,16-dihydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-23-one |
InChI |
InChI=1S/C30H48O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-18-25(3,4)21(31)9-10-26(18,5)19(27)16-22(32)30(28,20(29)17-24)34-23(29)33/h18-22,31-32H,8-17H2,1-7H3/t18-,19+,20+,21-,22-,26-,27+,28-,29-,30+/m0/s1 |
Clé InChI |
CXELEGXSGVFEND-NVTHVPAHSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)(C)C)O |
SMILES canonique |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5CC(C4(C2C1)OC3=O)O)C)O)(C)C)C)C)C |
Synonymes |
3beta,12alpha-dihydroxyolean-28,13beta-olide oleanderolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




